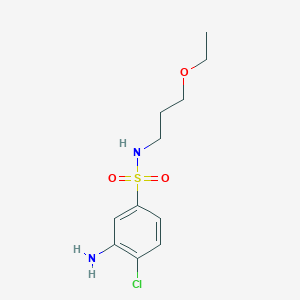

3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide

描述

Chemical Identity and Classification

3-Amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide is definitively identified by its Chemical Abstracts Service registry number 1040317-90-5, which serves as its unique identifier in chemical databases worldwide. The compound belongs to the broader class of substituted benzenesulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring with various substituents. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing the complete chemical name that describes all structural features present in the molecule.

The compound's classification within chemical taxonomy places it among aromatic sulfonamides, specifically as a substituted benzenesulfonamide derivative with both electron-donating and electron-withdrawing substituents. The presence of the amino group at position 3 and the chlorine atom at position 4 of the benzene ring creates a unique substitution pattern that influences the compound's electronic properties and reactivity profile. The N-(3-ethoxypropyl) substituent on the sulfonamide nitrogen introduces additional complexity through the incorporation of an ether linkage within the alkyl chain.

属性

IUPAC Name |

3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O3S/c1-2-17-7-3-6-14-18(15,16)9-4-5-10(12)11(13)8-9/h4-5,8,14H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUXSBLUKCRZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Ethoxypropylamine

3-Ethoxypropylamine, the key amine reagent, can be obtained commercially or synthesized by reduction or amination routes involving ethoxy-substituted precursors. For example, it can be prepared by reacting 3-chloropropanol derivatives with ethoxide sources followed by amination.

Formation of the Sulfonamide Bond

The core step in the synthesis is the reaction of the sulfonyl chloride with 3-ethoxypropylamine to form the sulfonamide linkage:

- The 4-amino-3-chlorobenzenesulfonyl chloride is reacted with 3-ethoxypropylamine in an aprotic solvent such as toluene or tetrahydrofuran.

- The reaction is typically carried out at temperatures between 0°C and 40°C to control the rate and minimize side reactions.

- A base such as triethylamine is added to scavenge the HCl generated and drive the reaction to completion.

- The molar ratio of amine to sulfonyl chloride is carefully controlled, often with a slight excess of amine to ensure full conversion.

Purification and Crystallization

- After reaction completion, the mixture is quenched with water and extracted with organic solvents such as ethyl acetate.

- The organic phase is washed with brine and dried over anhydrous sodium sulfate.

- Concentration under reduced pressure yields crude product.

- Purification is achieved by recrystallization from suitable solvents, often employing pH and concentration control to optimize yield and purity.

- Flash chromatography on silica gel may be used for further purification if necessary.

Reaction Conditions and Optimization

Alternative Synthetic Routes and Considerations

- Protection/deprotection strategies may be employed if other reactive groups are present on the starting materials.

- The amino group on the benzene ring may require protection if selective sulfonamide formation is needed elsewhere.

- One-pot procedures combining amination and sulfonylation steps have been reported for related compounds to improve efficiency and reduce purification steps.

- Solvent choice impacts reaction rate and selectivity; polar aprotic solvents favor nucleophilic substitution reactions.

- Use of commercially available starting materials like 1-oxiranyl-2-phenyl-ethyl-carbamic acid tert-butyl ester as intermediates can be adapted for related sulfonamide syntheses.

Research Findings and Industrial Relevance

- The synthetic route is scalable and uses reagents and solvents that are safe and available in bulk quantities, making it suitable for industrial production.

- Control of reaction parameters such as pH, temperature, and solvent concentration is critical for obtaining high purity and yield.

- The process is stereoselective when chiral centers are involved, although this compound is achiral.

- Crystallization methods have been improved to enhance product isolation and reduce impurities.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | 4-amino-3-chlorobenzenesulfonyl chloride, 3-ethoxypropylamine |

| Solvents | Toluene, tetrahydrofuran, dimethylformamide, acetonitrile |

| Base | Triethylamine |

| Temperature range | 0°C to 40°C |

| Key reaction type | Nucleophilic substitution forming sulfonamide bond |

| Work-up | Extraction with ethyl acetate, washing with brine, drying over Na2SO4 |

| Purification | Recrystallization, flash chromatography |

| Yield | Typically moderate to high, optimized by pH and concentration control |

| Industrial scalability | High, due to use of commercially available reagents and controllable reaction conditions |

化学反应分析

Types of Reactions

3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro substituent can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of hydroxyl or alkoxy derivatives.

科学研究应用

3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with six analogs, focusing on substituent variations, molecular properties, and biological activities.

Structural and Physicochemical Comparisons

*Calculated based on substituents.

Key Observations:

- Substituent Influence: The 4-chloro and 3-amino groups are critical for hydrogen bonding and hydrophobic interactions in biological systems, as seen in HIV integrase inhibitors .

Enzyme Inhibition

- Target Compound : Predicted to inhibit enzymes like HIV integrase (HIV IN) or PPARγ based on structural similarity to active sulfonamides .

- Nitro-Substituted Analogs : Compounds with nitro groups on the benzene ring (e.g., ) exhibit enhanced HIV IN inhibition (IC₅₀ < 10 µM), suggesting electron-withdrawing groups boost activity.

- PPARγ Affinity: Docking studies show that sulfonamides with quinoline or pyridyl moieties (e.g., ) achieve Gold Scores (GS) > 80, comparable to the PPARγ agonist INT131 (GS = 90.65). The target compound’s ethoxy chain may mimic these interactions .

Anticancer and Antimicrobial Potential

- Ferroptosis Inhibitors: Analogs like 3-(benzylamino)-4-(cyclopropylamino)-N-ethylbenzenesulfonamide demonstrate bioactivity in oxidative stress pathways, suggesting the target compound could be repurposed for similar applications.

生物活性

3-Amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by an amino group and a chloro substituent on the benzene ring, along with an ethoxypropyl side chain. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of drug development, particularly for conditions requiring targeted enzyme inhibition.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential . Studies have shown that related sulfonamide compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable properties.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects . Sulfonamides have been reported to inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of sulfonamide derivatives, including this compound. Below is a summary of relevant findings:

The proposed mechanism of action for this compound involves:

- Binding to Enzymatic Sites : The sulfonamide moiety interacts with active sites on enzymes.

- Disruption of Cell Membrane Integrity : The hydrophobic ethoxypropyl group may facilitate interactions with cell membranes, disrupting cellular processes.

- Inhibition of Cytokine Production : Potential reduction in inflammatory markers through cytokine inhibition.

常见问题

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-(3-ethoxypropyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling sulfonyl chloride intermediates with amine-bearing substituents. For example, analogous benzenesulfonamide derivatives are synthesized using carbodiimide coupling agents (e.g., EDC) with HOBt as an activator in dichloromethane at 0°C, followed by purification via column chromatography . Yields (~37–73% in similar compounds) can be improved by optimizing solvent polarity, stoichiometry, and reaction time. Reflux conditions in ethanol or dichloromethane may enhance intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., in CDCl or DMSO-d) resolve aromatic protons, ethoxypropyl chain signals, and sulfonamide NH groups. Chemical shifts for chloro and amino substituents typically appear at δ 7.2–8.0 ppm (aromatic) and δ 1.0–1.5 ppm (ethoxypropyl CH) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ ~255 nm) assess purity .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight and fragmentation patterns .

Q. How can researchers design experiments to evaluate its biological activity against bacterial targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like acps-pptase (involved in bacterial lipid biosynthesis) using fluorometric or colorimetric substrates. IC values are determined via dose-response curves .

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains in Mueller-Hinton broth, with absorbance measurements at 600 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution at the 3-amino, 4-chloro, or ethoxypropyl positions. For example:

- Alkynyl Chain Analogs : Derivatives with longer alkynyl chains (e.g., hexynyl vs. propynyl) may enhance lipophilicity and membrane permeability, as seen in similar benzenesulfonamides .

- Electron-Withdrawing Groups : Chloro and sulfonamide groups improve target binding via hydrophobic and hydrogen-bonding interactions .

- Computational Docking : Use software like AutoDock to predict binding affinities to bacterial enzymes (e.g., acps-pptase) .

Q. What computational approaches predict binding interactions with target enzymes, and how reliable are they?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes in explicit solvent (e.g., GROMACS) to assess stability and binding free energies .

- Quantum Mechanical/Molecular Mechanical (QM/MM) : Model reaction mechanisms at enzyme active sites, validated against experimental IC data .

- Limitations : Force field inaccuracies for halogen bonds require hybrid DFT corrections .

Q. What strategies resolve contradictions in activity data across different studies (e.g., divergent IC values)?

- Methodological Answer :

- Standardized Assay Conditions : Control pH, temperature, and enzyme lot variability. Use internal controls (e.g., known inhibitors) .

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., bacterial growth inhibition) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets, accounting for outliers and experimental noise .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Process Optimization : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for large batches .

- Solvent Selection : Switch from dichloromethane to greener solvents (e.g., ethyl acetate) to reduce environmental impact .

- Catalyst Loading : Reduce EDC/HOBt stoichiometry via kinetic studies to minimize cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。